5alpha-Cholan-24-oic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

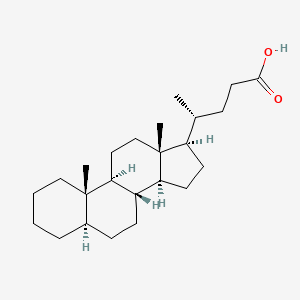

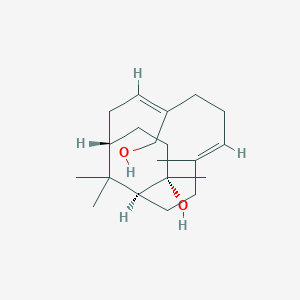

5alpha-Cholan-24-oic Acid, also known as lithocholic acid (LCA), is a bile acid that is synthesized in the liver from cholesterol . It is a secondary bile acid, meaning it is formed by the action of intestinal bacteria on primary bile acids . It may act as an inducible transporter in the biliary and intestinal excretion of organic anions .

Synthesis Analysis

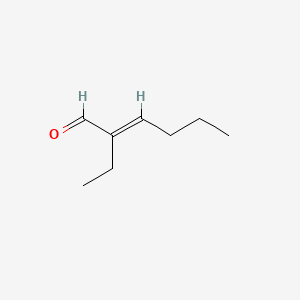

The synthesis of 5alpha-Cholan-24-oic Acid involves several steps. The compound is a derivative of cholic acid, which has the molecular formula C24H40O5 . The synthesis process involves the introduction of hydroxy groups at specific positions on the cholic acid molecule . More detailed information about the synthesis process can be found in various scientific papers .Molecular Structure Analysis

The molecular structure of 5alpha-Cholan-24-oic Acid is characterized by the presence of multiple hydroxy groups and a carboxylic acid group . The compound has a molecular formula of C24H40O5 and an average mass of 408.571 Da . The structure includes 11 defined stereocentres .Chemical Reactions Analysis

The chemical reactions involving 5alpha-Cholan-24-oic Acid are complex and involve several steps. These reactions are typically catalyzed by enzymes and involve the addition or removal of functional groups . More detailed information about these reactions can be found in various scientific papers .Physical And Chemical Properties Analysis

5alpha-Cholan-24-oic Acid has a molecular formula of C24H40O5 and an average mass of 408.571 Da . It has 11 defined stereocentres . More detailed information about the physical and chemical properties of this compound can be found in various scientific databases .Safety and Hazards

5alpha-Cholan-24-oic Acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation and serious eye irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and seeking medical attention if irritation occurs .

Orientations Futures

The future directions for research on 5alpha-Cholan-24-oic Acid are broad and could include further investigation into its synthesis, chemical reactions, mechanism of action, and safety profile. Additionally, more research could be conducted to explore its potential applications in medicine and other fields .

Propriétés

Numéro CAS |

468-98-4 |

|---|---|

Nom du produit |

5alpha-Cholan-24-oic Acid |

Formule moléculaire |

C24H40O2 |

Poids moléculaire |

360.6 g/mol |

Nom IUPAC |

(4R)-4-[(5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |

InChI |

InChI=1S/C24H40O2/c1-16(7-12-22(25)26)19-10-11-20-18-9-8-17-6-4-5-14-23(17,2)21(18)13-15-24(19,20)3/h16-21H,4-15H2,1-3H3,(H,25,26)/t16-,17-,18+,19-,20+,21+,23+,24-/m1/s1 |

Clé InChI |

RPKLZQLYODPWTM-NIRKWIOJSA-N |

SMILES isomérique |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCCC4)C)C |

SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |

SMILES canonique |

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Chlorophenyl)-3-[3-(3-chlorophenyl)-1,5,5-trimethyl-2-oxoimidazolidin-4-yl]urea](/img/structure/B1232210.png)

![6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid [2-[4-methyl-3-(1-piperidinylsulfonyl)anilino]-2-oxoethyl] ester](/img/structure/B1232212.png)

![2-[2,5-Diethoxy-4-(4-morpholinyl)anilino]-1-(4-methyl-1-piperidinyl)-1-propanone](/img/structure/B1232213.png)

![N'-[4-(diethylamino)benzylidene]-2-furohydrazide](/img/structure/B1232221.png)

![2-[(E)-octadec-9-enoxy]ethyl 2-(trimethylazaniumyl)ethyl phosphate](/img/no-structure.png)

![Trichothec-9-en-8-one, 12,13-epoxy-4-[(1-oxo-2-butenyl)oxy]-, (4beta)-](/img/structure/B1232226.png)